No Published Head-to-Head or Cross-Study Quantitative Comparison Exists for This Compound
An exhaustive search of PubMed, Semantic Scholar, and patent databases identified no study in which the biological activity, selectivity, toxicity, or physicochemical properties of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one were measured and compared to any structural analog. The compound's CAS number and IUPAC name do not appear in any peer-reviewed pharmacological or biochemical publication. Therefore, no quantitative comparator-based differentiation evidence can be generated at this time. This absence of data is itself a critical procurement consideration: the compound constitutes an unexplored chemical space within a pharmacologically validated scaffold, representing either a high-risk screening candidate or a deliberate negative-control selection depending on the experimental question.
| Evidence Dimension | Any biological or physicochemical property |
|---|---|
| Target Compound Data | No published quantitative data identified for the exact compound in any assay or model system |
| Comparator Or Baseline | Closest published analogs: 4-benzyl-1-methyl derivative (76% bronchospasm protection in guinea pig, 7% sedation) [1]; 4-benzyl-1-{amide-linked chain} derivative (IC50 0.2 µM vs. P. falciparum) [2]; 1-substituted-4-(4-substituted phenyl) derivatives (up to 72.71% protection vs. histamine bronchospasm) [3] |
| Quantified Difference | Cannot be calculated; target compound data absent. Structural divergence: the target compound features a unique combination of 1-benzylthio (S-linked) and 4-phenethyl substituents not present in any published analog. |
| Conditions | Not applicable (no data). Comparator data were obtained in: (i) in vivo histamine-induced bronchospasm in conscious guinea pigs (chlorpheniramine maleate as reference); (ii) in vitro antiprotozoal assays against P. falciparum, L. infantum, T. brucei, T. cruzi; (iii) whole-cell growth inhibition assays against 5 bacteria and 2 fungi at 32 µg/mL. |
Why This Matters
For procurement, the absence of data means the compound cannot be prioritized over published analogs on performance grounds; its value lies exclusively in its structural novelty for exploring uncharted SAR or as a custom synthetic intermediate.
- [1] Alagarsamy, V., Solomon, V. R., Murugan, M. (2007). Synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents. Bioorganic & Medicinal Chemistry, 15(12), 4009–4015. View Source
- [2] Danylchenko, S. Yu., Drushlyak, O. G., Kovalenko, S. S., Kovalenko, S.M., Maes, L. (2016). [1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-one derivatives as antimalarial agents. Ukrainian biopharmaceutical journal, 1 (42), 78–83. View Source
- [3] Alagarsamy, V., Giridhar, R. and Yadav, M.R. (2006) Synthesis and pharmacological investigation of novel 1-substituted-4-(4-substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistamine agents. Journal of Pharmacy and Pharmacology, 58: 1249-1255. View Source
